3-Bromo-2-(tert-butylthio)benzaldehyde
Overview
Description
3-Bromo-2-(tert-butylthio)benzaldehyde is a chemical compound with the molecular formula C11H13BrOS and a molecular weight of 273.19 . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for 3-Bromo-2-(tert-butylthio)benzaldehyde is1S/C11H13BrOS/c1-11(2,3)14-10-8(7-13)5-4-6-9(10)12/h4-7H,1-3H3
. This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
3-Bromo-2-(tert-butylthio)benzaldehyde is a powder in physical form . The storage temperature is 4 degrees Celsius . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and density are not available.Scientific Research Applications
Synthesis of Complex Organic Molecules
Research has shown that compounds similar to 3-Bromo-2-(tert-butylthio)benzaldehyde are used as intermediates in the synthesis of complex organic molecules. For instance, the synthesis of 3-Bromo-5-tert-butyl-2-hydroxy-benzaldehyde, a related compound, was achieved with high yield under optimized conditions, highlighting the importance of brominated benzaldehydes in organic synthesis (Hui Jian-bin, 2012).
Palladium-Catalyzed Reactions
Palladium-catalyzed intramolecular iminoannulation processes utilize derivatives of brominated benzaldehydes to create annulated γ-carbolines and other heterocyclic compounds, demonstrating the role of these substances in constructing complex nitrogen-containing structures (Haiming Zhang & R. Larock, 2002).
Antioxidant, Antimicrobial, and Anticancer Properties
A study on 5-bromo-2-(prop-2-yn-1-yloxy)benzaldehyde derivatives, which share functional groups with 3-Bromo-2-(tert-butylthio)benzaldehyde, demonstrated significant antioxidant, antimicrobial, and anticancer activities. These findings suggest the potential for brominated benzaldehyde derivatives in developing therapeutic agents (M. Konuş et al., 2019).
Photocatalysis
In photocatalysis research, derivatives of benzaldehydes are explored for their efficacy in catalyzing chemical reactions under light irradiation. For example, the selective oxidation of benzyl alcohol to benzaldehyde has been achieved using tert-butyl hydroperoxide over nanoparticle catalysts, showcasing the utility of brominated benzaldehydes in green chemistry applications (M. J. Ndolomingo & R. Meijboom, 2017).
Safety and Hazards
properties
IUPAC Name |
3-bromo-2-tert-butylsulfanylbenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrOS/c1-11(2,3)14-10-8(7-13)5-4-6-9(10)12/h4-7H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWYOBZPIGLSLLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1=C(C=CC=C1Br)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-(tert-butylthio)benzaldehyde |
Synthesis routes and methods
Procedure details
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